molecular formula C10H13BrN2O B1621018 N-(5-bromo-6-methylpyridin-2-yl)-2-methylpropanamide CAS No. 689749-45-9

N-(5-bromo-6-methylpyridin-2-yl)-2-methylpropanamide

Cat. No.: B1621018
CAS No.: 689749-45-9
M. Wt: 257.13 g/mol
InChI Key: SQPPDAUJHDZXOE-UHFFFAOYSA-N
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Description

N-(5-bromo-6-methylpyridin-2-yl)-2-methylpropanamide: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring, along with a 2-methylpropanamide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-methylpropanamide typically involves the following steps:

    Bromination: The starting material, 6-methylpyridin-2-amine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Amidation: The brominated intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in N-(5-bromo-6-methylpyridin-2-yl)-2-methylpropanamide can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the amide group, resulting in the formation of various oxidized or reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

  • Substituted pyridine derivatives
  • Oxidized or reduced amide products

Scientific Research Applications

Chemistry:

    Synthesis of Novel Derivatives:

Biology and Medicine:

    Pharmacological Studies: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Industry:

    Material Science: The compound is used in the development of advanced materials, including liquid crystals and organic semiconductors, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the amide group play crucial roles in binding to the target sites, influencing the compound’s biological effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system under investigation.

Comparison with Similar Compounds

  • N-(5-bromo-6-methylpyridin-2-yl)acetamide
  • 2-Bromo-6-methylpyridine
  • 2-Acetylamino-5-bromo-6-methylpyridine

Comparison:

  • Structural Differences: While these compounds share the pyridine ring with bromine and methyl substitutions, they differ in the nature of the substituents attached to the nitrogen atom. For example, N-(5-bromo-6-methylpyridin-2-yl)acetamide has an acetamide group instead of a 2-methylpropanamide group.
  • Unique Properties: N-(5-bromo-6-methylpyridin-2-yl)-2-methylpropanamide is unique due to its specific amide group, which may confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-6(2)10(14)13-9-5-4-8(11)7(3)12-9/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPPDAUJHDZXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367157
Record name N-(5-bromo-6-methylpyridin-2-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689749-45-9
Record name N-(5-bromo-6-methylpyridin-2-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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